2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-10-2-3-11(9-16)14(8-10)17-13-6-4-12(15)5-7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMVDIAKCVMJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under normal storage conditions but can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses can lead to liver and kidney damage in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile, a compound with the CAS number 1405886-75-0, has garnered attention in recent years due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and various biological applications supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorophenyl group attached to a sulfanyl moiety and a benzonitrile group. This configuration is significant for its biological activity, particularly in targeting specific receptors involved in cellular signaling pathways.
The compound primarily exerts its effects through the inhibition of key receptors involved in tumor growth and angiogenesis:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR leads to reduced cell proliferation and survival in cancer cells.
- Vascular Endothelial Growth Factor Receptor (VEGFR-2) : Blocking VEGFR-2 disrupts the signaling pathways that promote angiogenesis, thereby limiting tumor vascularization and growth.
These interactions are crucial for its anticancer properties, as they lead to decreased microvascular permeability in solid tumors and enhanced apoptosis in malignant cells .
Biological Activity Overview
The biological activity of this compound has been explored across various studies, highlighting its potential in different therapeutic areas:
Anticancer Activity
Research indicates that this compound demonstrates significant antiproliferative effects against several cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
These effects are attributed to its dual inhibition of EGFR and VEGFR-2, leading to the suppression of tumor growth and induction of apoptosis .
Antimicrobial Properties
In addition to its anticancer activity, derivatives of this compound have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This versatility suggests potential applications in treating infections alongside cancer .
Research Findings and Case Studies
Several studies have documented the biological activities and mechanisms of action related to this compound:
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with minimal toxicity. Studies suggest that it undergoes metabolism primarily via cytochrome P450 enzymes, which may influence its efficacy and safety profile .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Preliminary studies indicate that 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile may exhibit antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth effectively, suggesting that this compound could also possess similar bioactivity. Further investigation is required to elucidate its pharmacological profile and specific mechanisms of action against various pathogens.
2. Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are noteworthy. Research on structurally related compounds has demonstrated their ability to modulate inflammatory responses in cellular models, which could position this compound as a candidate for treating inflammatory diseases.
3. Anticonvulsant Activity
There is emerging evidence that compounds with similar chemical frameworks may exhibit anticonvulsant properties. For instance, studies on related compounds have shown efficacy in models of epilepsy, indicating that this compound could be explored for its potential as an antiepileptic agent .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in the development of organic semiconductors. Its ability to interact with other materials at the molecular level can lead to innovations in electronic devices.
2. Polymer Chemistry
The compound may serve as a building block for synthesizing novel polymers with tailored properties. Its structural features can enhance the thermal and mechanical properties of polymeric materials, making it valuable for various industrial applications.
Synthesis and Structural Insights
The synthesis of this compound involves several chemical reactions, including nucleophilic substitution and coupling reactions. Understanding the synthetic pathways is crucial for optimizing production methods and enhancing yield efficiency.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Chlorinated aromatic compound |
| 2 | Coupling reaction | Sulfide precursor |
| 3 | Final nitrile formation | Nitrating agent |
This table summarizes the general steps involved in synthesizing the compound, highlighting the importance of selecting appropriate reagents to achieve desired yields and purity levels.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of compounds similar to this compound, researchers found that certain derivatives exhibited significant inhibition against common bacterial strains. This study underscores the need for further exploration into this compound's potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
A series of experiments conducted on related compounds demonstrated their effectiveness in reducing inflammatory markers in vitro. The findings suggest that this compound could be investigated for its anti-inflammatory capabilities, potentially leading to therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
